4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a brominated heterocyclic compound featuring a thiophene-carboxamide core linked to a pyridine-thiophene hybrid scaffold. Its molecular formula is C₁₆H₁₂BrN₂OS₂, with a molecular weight of 407.31 g/mol.
Properties
IUPAC Name |
4-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAOJHUJMQBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene-based compounds generally interact with their targets to exert their therapeutic effects. The interaction can involve binding to the target, inhibiting its function, or modulating its activity.
Biological Activity
4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be represented as follows:
This compound features a bromine atom, a thiophene ring, and a pyridine moiety, which are known to contribute to its biological properties.
Research indicates that compounds containing thiophene and pyridine structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral targets by inhibiting specific enzymes like RNA polymerases. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against Hepatitis C virus (HCV) NS5B polymerase .
- Antibacterial Activity : The presence of nitrogen heterocycles in the structure is linked to antibacterial properties. Recent studies have highlighted that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
| Activity Type | Target | IC50 / EC50 Values | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | 32.2 μM | |
| Antibacterial | Staphylococcus aureus | 3.125 μg/mL | |
| Cytotoxicity | Various cell lines | >50 μM (non-toxic) |
Case Studies
- Antiviral Efficacy : A study on thiazolidinone derivatives indicated that compounds with structural similarities to 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibited over 90% inhibition of HCV NS5B activity in vitro. The lead compounds from this series had IC50 values around 0.35 μM, suggesting a promising antiviral profile .
- Antibacterial Screening : In a screening assay for antibacterial activity, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. The most active derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The target compound’s uniqueness lies in its thiophene-pyridine-carboxamide architecture . Below is a comparative analysis with key analogs:
Key Observations from Comparative Data
Impact of Functional Groups
- Sulfonamide vs. Carboxamide : Compound 34 (benzenesulfonamide) demonstrates perforin-inhibitory activity, likely due to enhanced hydrogen-bonding capacity and steric bulk compared to carboxamide derivatives .
- Thiazole vs. Pyridine : The replacement of pyridine with a thiazole ring in 6d introduces sulfur-based electronegativity, correlating with cytotoxic effects in cancer cells .
Substituent Effects on Bioactivity
- Halogenation : Bromine at the 4-position (target compound and 3 ) may enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
- Heterocyclic Hybrids : The triazole-thiadiazole system in 52 improves antimicrobial potency by mimicking nucleic acid precursors, disrupting bacterial replication .
Implications for Future Research
Structure-Activity Relationship (SAR) Studies : Systematic modifications to the pyridine-thiophene core (e.g., introducing electron-withdrawing groups or varying linker lengths) could optimize pharmacokinetic properties.
Safety Profiling : underscores the need for rigorous handling protocols, which should extend to derivatives with reactive bromine or sulfur moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
